
3,5-Diethylhydantoin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Diethylhydantoin is an organic compound belonging to the hydantoin family. Hydantoins are heterocyclic compounds with a five-membered ring structure containing two nitrogen atoms. This compound is characterized by the presence of ethyl groups at the 3 and 5 positions of the hydantoin ring. This compound is of interest due to its diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,5-Diethylhydantoin can be synthesized through several methods. One common approach involves the reaction of α-amino methyl esters with 1,1′-carbonyldiimidazole (CDI) or alkyl isocyanates . Another method includes the cyclization of ureido derivatives of amino esters, which can be prepared by reacting amino esters with isocyanates . These reactions typically occur under mild conditions and can be facilitated by mechanochemistry, which involves grinding the reactants together.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Diethylhydantoin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ethyl groups at the 3 and 5 positions can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: DBDMH is commonly used as an oxidizing agent under mild conditions.
Reduction: Lithium aluminum hydride is used in anhydrous conditions to prevent unwanted side reactions.
Substitution: Various nucleophiles can be used to substitute the ethyl groups, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DBDMH can yield brominated derivatives, while reduction with lithium aluminum hydride can produce the corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
3,5-Diethylhydantoin has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,5-Diethylhydantoin involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membranes of microorganisms, leading to cell death . The compound can also act as an inhibitor of certain enzymes, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diiodo-5,5-Dimethylhydantoin: This compound is similar in structure but contains iodine atoms instead of ethyl groups.
1,3-Dibromo-5,5-Dimethylhydantoin: This compound contains bromine atoms and is used as an oxidizing agent.
Hydantoin: The parent compound of the hydantoin family, which lacks the ethyl groups present in 3,5-Diethylhydantoin.
Uniqueness
This compound is unique due to the presence of ethyl groups at the 3 and 5 positions, which can influence its reactivity and biological activity. This structural modification can enhance its antimicrobial properties and make it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
28346-25-0 |
|---|---|
Molekularformel |
C7H12N2O2 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
3,5-diethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C7H12N2O2/c1-3-5-6(10)9(4-2)7(11)8-5/h5H,3-4H2,1-2H3,(H,8,11) |
InChI-Schlüssel |
NBSJJUUNMKEGCH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C(=O)N(C(=O)N1)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


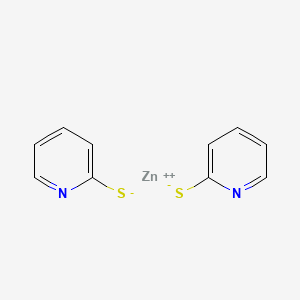
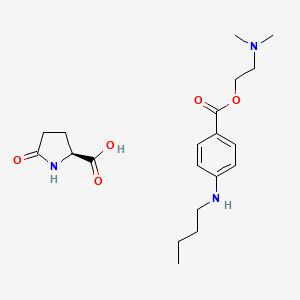

![1,1,5,5,5-Hexamethyl-3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B12710777.png)
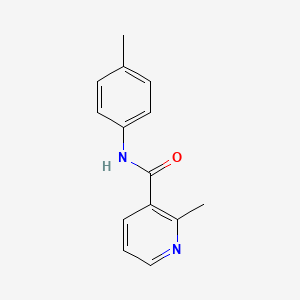

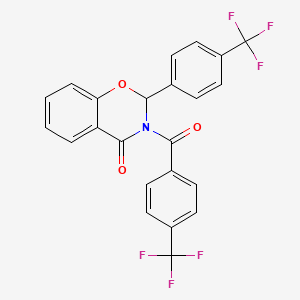
![[(3S,3aR,6S,6aS)-3-[4-(3-pyridin-4-ylsulfanylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12710794.png)

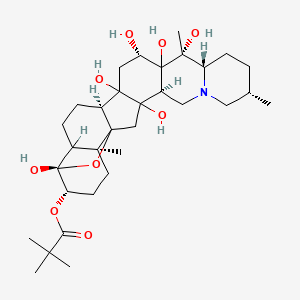

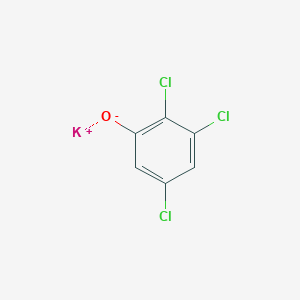
![Sodium 3-(2,3-dihydro-1,3-dioxo-1H-inden-2-YL)-7-hydroxybenzo[F]quinoline-9-sulphonate](/img/structure/B12710830.png)

